molecular formula C16H16O2 B8457274 alpha-(4-Methoxyphenyl)propiophenone CAS No. 84839-92-9

alpha-(4-Methoxyphenyl)propiophenone

Cat. No.: B8457274
CAS No.: 84839-92-9
M. Wt: 240.30 g/mol
InChI Key: CCHRTZDBCKYQGY-UHFFFAOYSA-N
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Description

Alpha-(4-Methoxyphenyl)propiophenone is a useful research compound. Its molecular formula is C16H16O2 and its molecular weight is 240.30 g/mol. The purity is usually 95%.
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Properties

CAS No.

84839-92-9

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

2-(4-methoxyphenyl)-1-phenylpropan-1-one

InChI

InChI=1S/C16H16O2/c1-12(13-8-10-15(18-2)11-9-13)16(17)14-6-4-3-5-7-14/h3-12H,1-2H3

InChI Key

CCHRTZDBCKYQGY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)OC)C(=O)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a flame-dried and nitrogen filled Schlenk vessel were added Pd(OAc)2 (6.7 mg, 0.030 mmol), 2-Methoxy-6-(N-methyl-N-phenyl-amino)phenyl(dicyclohexyl)phosphine (18.3 mg, 0.045 mmol), t-BuONa (115.4 mg, 1.2 mmol), and p-methoxyphenyl chloride (142.1 mg, 1.0 mmol)) in 1.5 mL of toluene sequentially. After being stirred for about 2 min at room temperature, propiophenone (160.9 mg, 1.2 mmol) in 1.5 mL of toluene were added. The resulting mixture was heated at 110° C. with a preheated oil bath. After 17.5 h, the reaction was complete as monitored by GC. The reaction mixture was then cooled and quenched with 10 mL of Et2O. After transferring the mixture into separatory funnel, the reactor was further washed with 10 mL of Et2O and 10 mL of HCl aqueous solution (5%). The combined mixture was extracted with Et2O (10 mL×2), washed with 20 mL of saturated NaHCO3 aqueous solution, and dried over anhydrous Na2SO4. Filtration, evaporation, and purification by chromatography (petroleum ether/ethyl acetate=80/1) on silica gel afforded 2-(4′-Methoxyphenyl)-1-phenyl-1-propanone (209.4 mg, 87%) as a liquid: 1H NMR (300 MHz, CDCl3) δ 8.00-7.92 (m, 2H, ArH), 7.52-7.43 (m, 1H, ArH), 7.42-7.35 (m, 2H, ArH), 7.24-7.18 (m, 2H, ArH), 6.86-6.80 (m, 2H, ArH), 4.65 (q, J=6.9 Hz, 1H, CH), 3.75 (s, 3H, OCH3), 1.52 (d, J=6.9 Hz, 3H, CH3); 13C NMR (75 MHz, CDCl3) δ 200.5, 158.4, 136.5, 133.4, 132.6, 128.73, 128.69, 138.4, 114.3, 55.1, 46.9, 19.5; IR (neat) v (cm−1) 3061, 2972, 2931, 2836, 1682, 1609, 1596, 1511, 1448, 1302, 1248, 1221, 1178, 1034, 1002; MS (70 eV, EI) m/z (%): 240 (M+, 4.46), 135 (100).
Quantity
160.9 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
115.4 mg
Type
reactant
Reaction Step Two
Quantity
142.1 mg
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
solvent
Reaction Step Two
Quantity
6.7 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

A dry Schlenk tube was charged with Pd(OAc)2 (2.2 mg, 0.01 mmol) and sodium tert-butoxide (125 mg, 1.3 mmol). The tube was then evacuated and filled with argon. Toluene (1 mL), 4-bromoanisole (187 mg, 0.125 mL, 1.0 mmol) and propiophenone (161 mg, 0.160 mL, 1.2 mmol) were sequentially added with a syringe, and the tube was sealed and heated in an oil bath at 80° C. for 14 h. The mixture was cooled, and partitioned between ether and water. The aqueous layer was extracted twice with ether, and the combined organics were dried over Na2SO4, filtered and concentrated. Chromatography on silica gel (12:1 hexane:ethyl acetate was the eluent) gave 0.189 g (79%) of α-(4-methoxyphenyl)propiophenone, a white solid. 1H NMR (CDCl3, 300 MHz) a 7.96 (m, 2H); 7.48 (m, 1H); 7.39 (m, 2H); 7.21 (d, 2H, J=8.7 Hz); 6.84 (d; 2H, 8.7 Hz); 4.66 (q, 1H, J=6.9 Hz); 3.76 (s, 3H); 1.52 (d, 3H, J=6.9).
Quantity
125 mg
Type
reactant
Reaction Step One
Quantity
2.2 mg
Type
catalyst
Reaction Step One
Quantity
0.125 mL
Type
reactant
Reaction Step Two
Quantity
0.16 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Reaction of propiophenone with p-tolyltosylate: Pd(OAc)2 (9.0 mg, 0.040 mmol), ligand (27.1 mg, 0.050 mmol), NaOtBu (144 mg, 1.50 mmol) and 4-methylphenyl-p-toluene sulfonate (262 mg, 1.00 mmol) were suspended in 1 mL of dioxane in a screw-capped vial. The vial was sealed with a cap containing a PTFE septum and removed from the dry box. Propiophenone (132 mg, 1.10 mmol) was added to the reaction mixture by syringe. The reaction mixture was stirred at 100° C. and monitored by GC analysis. The crude reaction was diluted with ether and washed with 1N HCl, water and brine. The organic layer was dried over Na2SO4, filtered and concentrated in vacuo. The residue was chromatographed on silica gel (hexane/EtOAc=95/5) to give 135 mg (60%) of 2-(4-Methoxyphenyl)-1-phenyl-1-propanone.
Quantity
9 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
p-tolyltosylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ligand
Quantity
27.1 mg
Type
reactant
Reaction Step Three
Quantity
144 mg
Type
reactant
Reaction Step Four
Name
4-methylphenyl-p-toluene sulfonate
Quantity
262 mg
Type
reactant
Reaction Step Five
[Compound]
Name
PTFE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
132 mg
Type
reactant
Reaction Step Seven
Quantity
1 mL
Type
solvent
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine

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